

The Physicochemical Profile of 6-Gingerol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 6-Gingediol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Gingerol, a principal pungent component of fresh ginger (*Zingiber officinale*), has garnered significant scientific interest for its diverse pharmacological activities. As a member of the gingerol family, this phenolic compound is a subject of extensive research in drug discovery and development due to its potential therapeutic applications. This technical guide provides an in-depth overview of the core physicochemical characteristics of 6-Gingerol, offering a foundation for its study and application in various scientific disciplines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Gingerol is paramount for its extraction, formulation, and therapeutic application. The key quantitative data are summarized in the tables below.

Table 1: General Physicochemical Properties of 6-Gingerol

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₆ O ₄	[1][2][3]
Molecular Weight	294.39 g/mol	[1][2][3]
Appearance	Pungent yellow oil or low-melting crystalline solid	[4]
IUPAC Name	(5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one	[1]
CAS Number	23513-14-6	[1]

Table 2: Thermal and Spectroscopic Properties of 6-Gingerol

Property	Value	Reference
Melting Point	30-32 °C (86-90 °F; 303-305 K)	[4]
Boiling Point	453.0 ± 35.0 °C (Predicted)	[5]
UV/Vis λ _{max}	282 nm in ethanol	[6][7]

Table 3: Solubility and Partitioning Characteristics of 6-Gingerol

Property	Value	Reference
Solubility in Water	Poorly soluble/Insoluble	[8][9]
Solubility in Organic Solvents	Soluble in ethanol, methanol, DMSO, and dimethylformamide (DMF). [10] The solubility in ethanol and DMF is approximately 30 mg/ml and 25 mg/ml in DMSO. [7][11]	[7][10][11]
Solubility in PBS (pH 7.2)	Approximately 1 mg/ml	[7][11]
pKa (Predicted)	10.02 ± 0.20	[2][5]
LogP (Octanol-Water Partition Coefficient)	3.1 (Computed by XLogP3)	[12]

Table 4: Stability of 6-Gingerol

Condition	Observation	Reference
pH	Relatively stable in the pH range of 1 to 7 at 37°C.[13] Maximum stability is observed at pH 4.[14]	[13][14]
Temperature	Decomposes significantly at temperatures higher than 60°C.[13] Cooking transforms 6-gingerol into zingerone, while drying or mild heating leads to the formation of shogaols, which are about twice as pungent.[4]	[4][13]
Storage	A 6-month stability test showed a decrease in 6-gingerol content in dry ginger rhizome samples, with the decrease being significantly lower in a sealed glass container compared to an unsealed glass container or a plastic container.[15]	[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of 6-Gingerol.

Determination of Melting Point

Methodology:

- A small, representative crystalline sample of 6-Gingerol is placed in a capillary tube.
- The capillary tube is inserted into a calibrated melting point apparatus.

- The sample is heated at a controlled rate.
- The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Solubility

Methodology:

- An excess amount of 6-Gingerol is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
- The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of 6-Gingerol in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[\[7\]](#)[\[10\]](#)

High-Performance Liquid Chromatography (HPLC) for Quantification

Methodology:

- **Standard Preparation:** A stock solution of 6-Gingerol is prepared by dissolving a known weight in methanol.[\[13\]](#)[\[16\]](#) A series of working standards are then prepared by serial dilution.[\[13\]](#)[\[16\]](#)
- **Sample Preparation:** Ginger extracts or other samples containing 6-Gingerol are dissolved in a suitable solvent and filtered through a 0.45 µm filter.[\[16\]](#)
- **Chromatographic Conditions:**
 - **Column:** C18 reversed-phase column (e.g., 150 x 4.6mm i.d., 5µm).[\[3\]](#)
 - **Mobile Phase:** A common mobile phase is a gradient or isocratic mixture of acetonitrile and water.[\[3\]](#)[\[13\]](#)[\[16\]](#)

- Flow Rate: Typically 1.0 ml/min.[\[3\]](#)[\[13\]](#)[\[16\]](#)
- Detection: UV detection at 282 nm.[\[3\]](#)
- Quantification: The concentration of 6-Gingerol in the sample is determined by comparing its peak area to a calibration curve generated from the standard solutions.[\[13\]](#)[\[16\]](#)

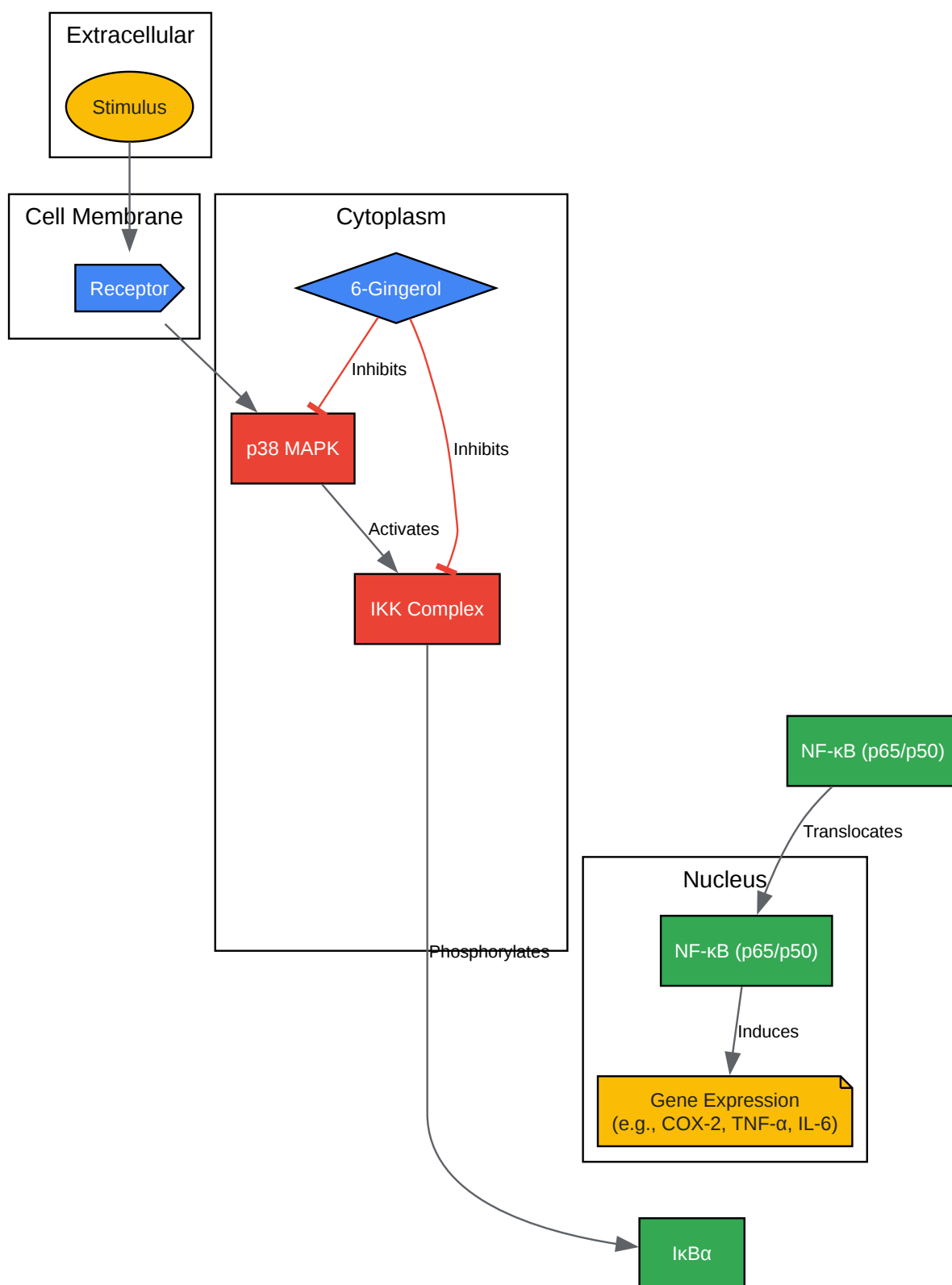
Signaling Pathways and Experimental Workflows

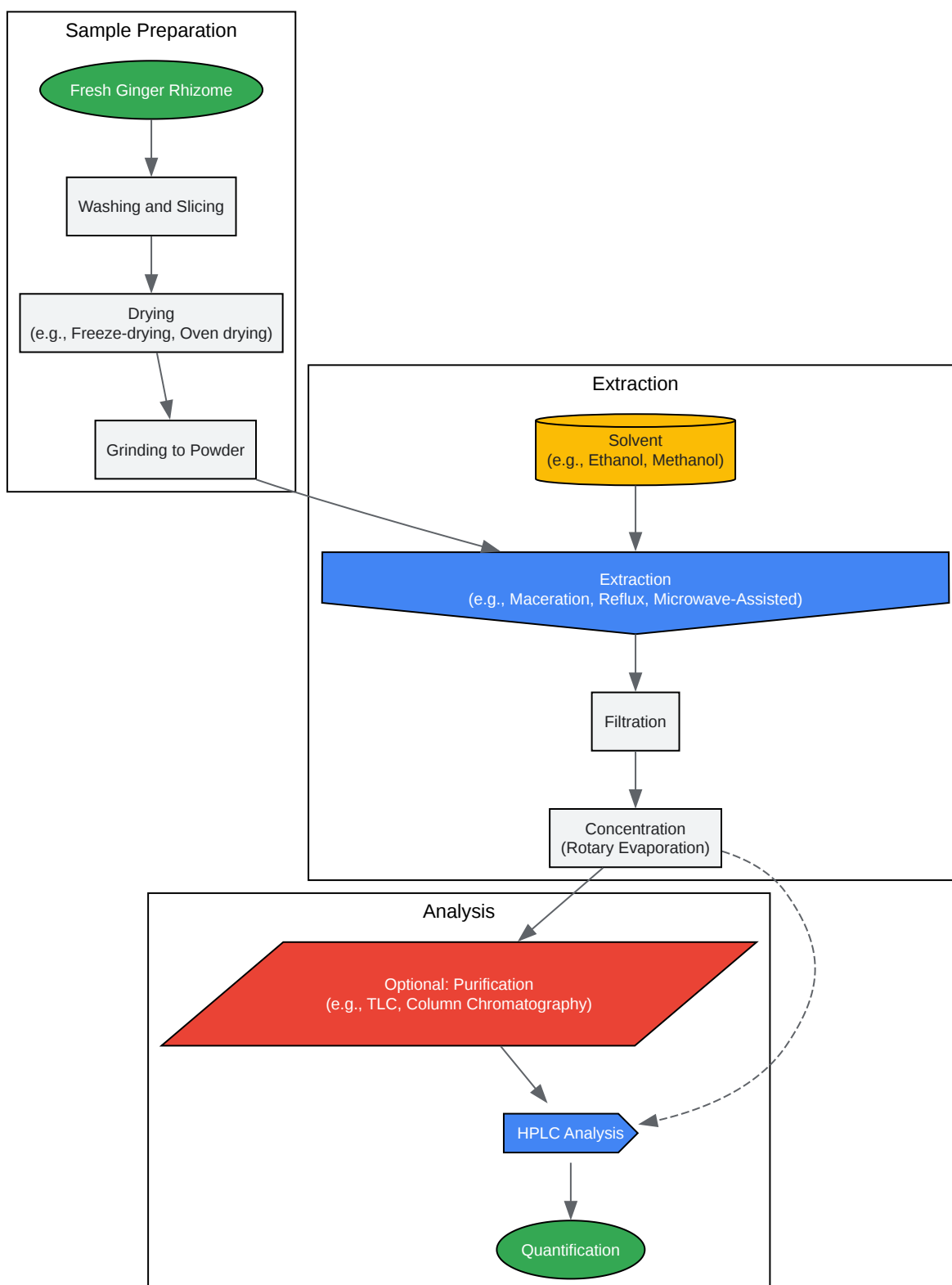
6-Gingerol exerts its biological effects by modulating various cellular signaling pathways.

Visualizing these pathways and the experimental workflows used to study them is essential for a deeper understanding.

Signaling Pathways

6-Gingerol has been shown to interact with key signaling cascades, including the NF-κB and MAPK pathways, which are central to inflammation and cancer.





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